molecular formula C11H11F3N2O B7867500 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide

4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No. B7867500
M. Wt: 244.21 g/mol
InChI Key: ICGXOPWHRHNCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide involves the introduction of an amino group and a trifluoromethyl group onto a benzene ring, followed by the formation of a cyclopropyl group and the attachment of an amide functional group.

Starting Materials
4-nitrobenzoic acid, cyclopropylmagnesium bromide, trifluoromethyl iodide, ammonium chloride, sodium hydroxide, acetic anhydride, hydrochloric acid, sodium bicarbonate, ethyl acetate, wate

Reaction
Step 1: Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ammonium chloride and sodium hydroxide, Step 2: Protection of the amine group using acetic anhydride to form N-acetyl-4-aminobenzoic acid, Step 3: Reaction of N-acetyl-4-aminobenzoic acid with cyclopropylmagnesium bromide to form N-acetyl-4-cyclopropylaminobenzoic acid, Step 4: Deacetylation of N-acetyl-4-cyclopropylaminobenzoic acid using hydrochloric acid to form 4-cyclopropylaminobenzoic acid, Step 5: Reaction of 4-cyclopropylaminobenzoic acid with trifluoromethyl iodide and sodium bicarbonate to form 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzoic acid, Step 6: Conversion of 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzoic acid to 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide using acetic anhydride and hydrochloric acid

properties

IUPAC Name

4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-5-6(1-4-9(8)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGXOPWHRHNCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide

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